

Spectroscopic data of isobutyl benzoate (NMR, IR, MS)

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Compound of Interest		
Compound Name:	Isobutyl benzoate	
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An In-depth Technical Guide to the Spectroscopic Data of Isobutyl Benzoate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **isobutyl benzoate**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound. This document presents quantitative data in structured tables, outlines detailed experimental protocols for data acquisition, and includes a visualization of the spectroscopic analysis workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **isobutyl benzoate** (C₁₁H₁₄O₂), a colorless liquid widely used as a fragrance and flavor agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for **isobutyl benzoate** are presented below.

¹H NMR Data



Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	8.05	dd	2H	Ar-H (ortho to C=O)
b	7.55	t	1H	Ar-H (para to C=O)
С	7.44	t	2H	Ar-H (meta to C=O)
d	4.10	d	2H	-O-CH ₂ -
е	2.05	m	1H	-CH(CH3)2
f	1.00	d	6Н	-CH(CH ₃) ₂

¹³C NMR Data

Chemical Shift (ppm)	Assignment
166.7	C=O (Ester)
132.8	Ar-C (para to C=O)
130.5	Ar-C (ipso to C=O)
129.5	Ar-C (ortho to C=O)
128.3	Ar-C (meta to C=O)
71.0	-O-CH ₂ -
28.1	-CH(CH ₃) ₂
19.2	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **isobutyl**



benzoate are listed below.[1][2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3065	Weak	C-H stretch (aromatic)
2963	Medium	C-H stretch (aliphatic, asymmetric)
2875	Medium	C-H stretch (aliphatic, symmetric)
1720	Strong	C=O stretch (ester)
1275	Strong	C-O stretch (ester)
1115	Strong	C-O stretch (ester)
710	Strong	C-H bend (aromatic, orthodisubstituted)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **isobutyl benzoate** provides information about its molecular weight and fragmentation pattern.[3][4]

m/z	Relative Intensity (%)	Assignment
178	25	[M] ⁺ (Molecular Ion)
123	41	[M - C4H9O]+
105	100	[C ₆ H₅CO] ⁺ (Base Peak)
77	36	[C ₆ H₅] ⁺
57	28	[C ₄ H ₉] ⁺
41	8	[C₃H₅] ⁺



Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of isobutyl benzoate is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[5]
- The solution is transferred into a 5 mm NMR tube.[6]
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).[7]

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. [5]
- The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.
- For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.[6]
- The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

IR Spectroscopy

Sample Preparation (Neat Liquid):

 A single drop of pure isobutyl benzoate is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8][9]



A second salt plate is carefully placed on top to create a thin liquid film between the plates.[9]
 [10]

Data Acquisition:

- A background spectrum of the empty spectrometer is collected to account for atmospheric and instrumental absorptions.
- The "sandwich" of salt plates containing the sample is placed in the sample holder of the FT-IR spectrometer.[9]
- The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation:

- A dilute solution of isobutyl benzoate is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[11]
- A small aliquot of this solution is then further diluted to a final concentration suitable for the instrument, often in the range of 1-10 μg/mL.[11]

Data Acquisition (Electron Ionization - EI):

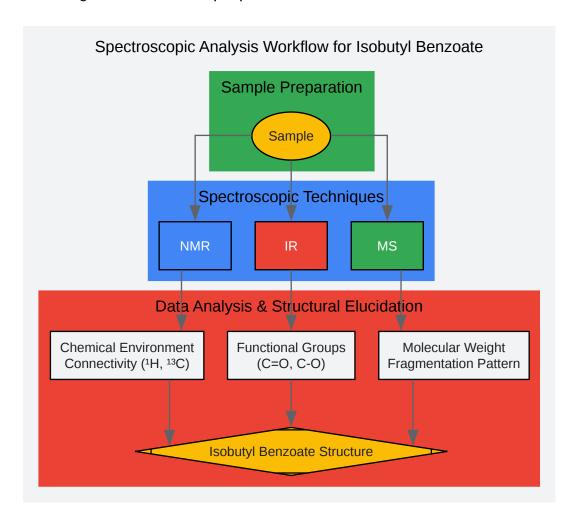
- The prepared sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC) for separation from any impurities.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]
- The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.



 A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[12]

Visualization

The following diagram illustrates the workflow for the spectroscopic analysis of **isobutyl benzoate**, showing how each technique provides distinct structural information.



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Caption: Workflow of spectroscopic analysis for **isobutyl benzoate**.

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